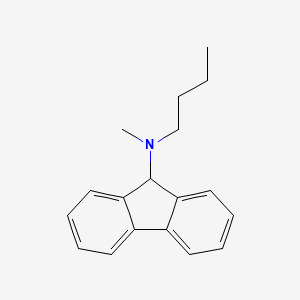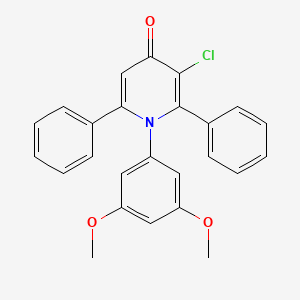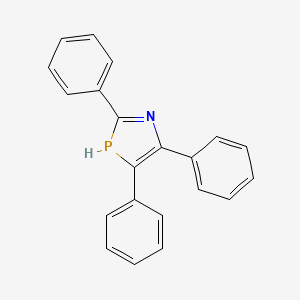![molecular formula C23H34N2O2 B14288515 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine CAS No. 121554-34-5](/img/structure/B14288515.png)
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring This specific compound is characterized by the presence of octyloxy and pentyloxy substituents attached to the phenyl and pyrimidine rings, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Octyloxy and Pentyloxy Groups: The octyloxy and pentyloxy groups can be introduced through nucleophilic substitution reactions. For example, the phenyl ring can be functionalized with a pentyloxy group using a Williamson ether synthesis, where pentyloxy halide reacts with phenol in the presence of a base. Similarly, the pyrimidine ring can be functionalized with an octyloxy group using a similar approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyloxy or pentyloxy groups can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl, KBr), thiols (e.g., RSH), amines (e.g., NH₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, thiolated derivatives, aminated derivatives
科学的研究の応用
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme-substrate interactions and receptor-ligand binding.
Medicine: The compound may have potential therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of advanced materials, such as liquid crystals, polymers, and nanomaterials.
作用機序
The mechanism of action of 5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
4-(Octyloxy)phenyl 4-(pentyloxy)benzoate: Similar in structure but with a benzoate instead of a pyrimidine ring.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: A bicyclic pyrimidine derivative with different substituents.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: A pyrazolo-pyrimidine derivative with nitro and amino groups.
Uniqueness
5-(Octyloxy)-2-[4-(pentyloxy)phenyl]pyrimidine is unique due to its specific combination of octyloxy and pentyloxy substituents, which confer distinct chemical and physical properties
特性
CAS番号 |
121554-34-5 |
|---|---|
分子式 |
C23H34N2O2 |
分子量 |
370.5 g/mol |
IUPAC名 |
5-octoxy-2-(4-pentoxyphenyl)pyrimidine |
InChI |
InChI=1S/C23H34N2O2/c1-3-5-7-8-9-11-17-27-22-18-24-23(25-19-22)20-12-14-21(15-13-20)26-16-10-6-4-2/h12-15,18-19H,3-11,16-17H2,1-2H3 |
InChIキー |
XOILUCSJTXOMTE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)OCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Diethylcarbamothioyl)carbamoyl]benzene-1-sulfonic acid](/img/structure/B14288432.png)



![1-[3,4-Bis(methoxymethoxy)phenyl]-5-hydroxytetradec-1-EN-3-one](/img/structure/B14288467.png)
![2-[Bis(4-fluorophenyl)methyl]-4,6-dichlorophenol](/img/structure/B14288473.png)
![8-[(Hydroxymethyl)sulfanyl]octanoic acid](/img/structure/B14288474.png)

![2,2'-[Sulfanediylbis(methylene)]dinaphthalene](/img/structure/B14288477.png)



![1-[1-(2,4-Dichloro-3-methylphenyl)ethyl]-1H-imidazole](/img/structure/B14288507.png)

